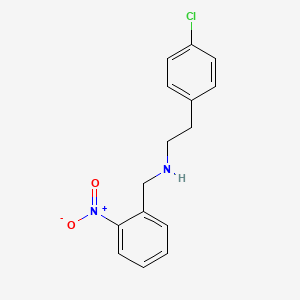

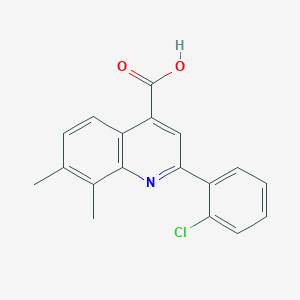

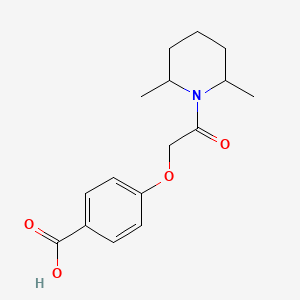

![molecular formula C8H8N4O2 B1350283 4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol CAS No. 400079-96-1](/img/structure/B1350283.png)

4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol

Overview

Description

“4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” is a heterocyclic compound1. It has the molecular formula C8H8N4O223. The CAS Number is 400079-96-12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” from the web search results.Molecular Structure Analysis

The molecular weight of “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” is approximately 192.182. The average mass is 192.175 Da and the monoisotopic mass is 192.064728 Da3.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” from the web search results.Physical And Chemical Properties Analysis

The molecular formula of “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” is C8H8N4O223. The molecular weight is approximately 192.182.

Scientific Research Applications

Application 1: Antiproliferative Effects on Lung Adenocarcinoma Cell Line

- Summary of Application : Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have been studied for their antiproliferative effects on lung adenocarcinoma cell lines .

- Methods of Application : The derivatives were obtained starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. These derivatives were reacted with different amine derivatives using Cs 2 CO 3 in methanol .

- Results : The 160 µM concentration of two derivatives was found to increase cell death rate to 50%, and two derivatives increased cell death rate by up to 40% .

Application 2: Antibacterial Activity

- Summary of Application : Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity .

- Methods of Application : The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

- Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Application 3: HIV-1 Integrase Inhibitory Effect

- Summary of Application : Pyrazolopyrazinones have been found to reveal the HIV-1 integrase inhibitory effect .

- Methods of Application : The derivatives were synthesized and their structures were characterized using various techniques .

- Results : The derivatives showed a vital effect on the A549 cell line .

Application 4: Dipeptidyl Peptidase-IV Inhibitory Effect

- Summary of Application : Pyrazolopyrazinones have been found to reveal the dipeptidyl peptidase-IV inhibitory effect .

- Methods of Application : The derivatives were synthesized and their structures were characterized using various techniques .

- Results : The derivatives showed a vital effect on the A549 cell line .

Application 5: TRK Inhibitors

- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .

- Methods of Application : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .

- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Application 6: HIV-1 Integrase Inhibitory Effect

- Summary of Application : Pyrazolopyrazinones have been found to reveal the HIV-1 integrase inhibitory effect .

- Methods of Application : The derivatives were synthesized and their structures were characterized using various techniques .

- Results : The derivatives showed a vital effect on the A549 cell line .

Application 7: Dipeptidyl Peptidase-IV Inhibitory Effect

- Summary of Application : Pyrazolopyrazinones have been found to reveal the dipeptidyl peptidase-IV inhibitory effect .

- Methods of Application : The derivatives were synthesized and their structures were characterized using various techniques .

- Results : The derivatives showed a vital effect on the A549 cell line .

Application 8: TRK Inhibitors

- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .

- Methods of Application : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .

- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Safety And Hazards

I couldn’t find specific safety and hazard information for “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” from the web search results.

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol” from the web search results.

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or databases.

properties

IUPAC Name |

1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c13-7-5-1-3-9-11(5)8(14)6-2-4-10-12(6)7/h1-4,7-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXMXXFOAVFFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(N3C(=CC=N3)C(N2N=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395404 | |

| Record name | 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol | |

CAS RN |

400079-96-1 | |

| Record name | 4H,9H-Dipyrazolo[1,5-a:1′,5′-d]pyrazine-4,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400079-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

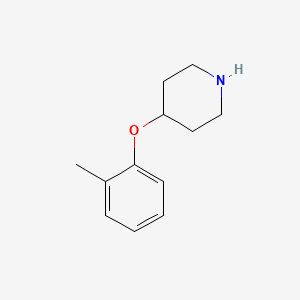

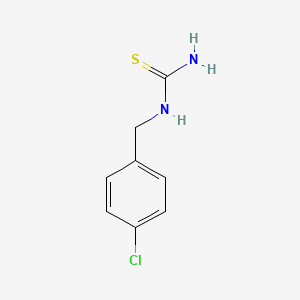

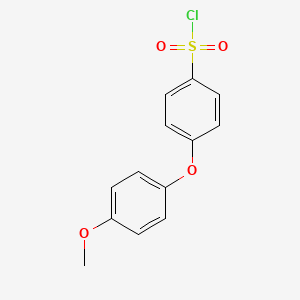

![2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B1350203.png)

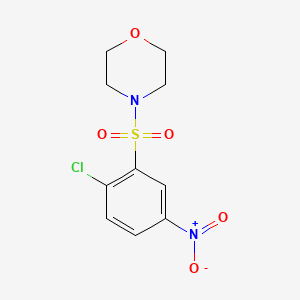

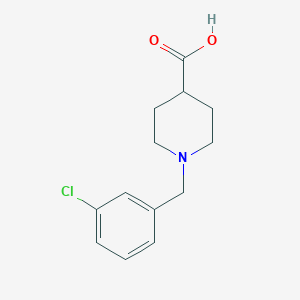

![N'-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide](/img/structure/B1350231.png)

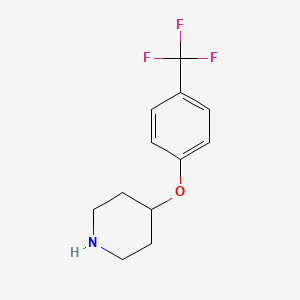

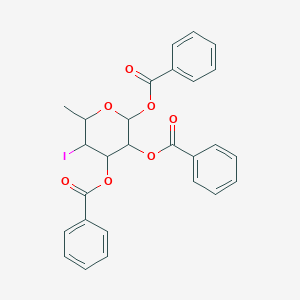

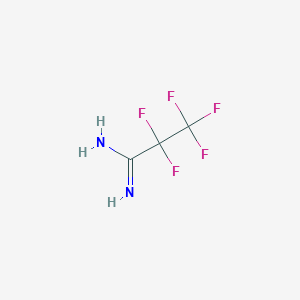

![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350236.png)